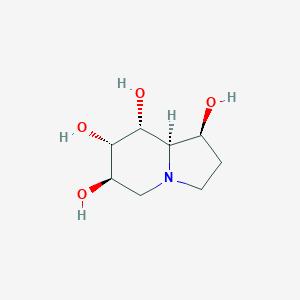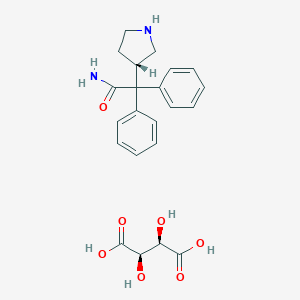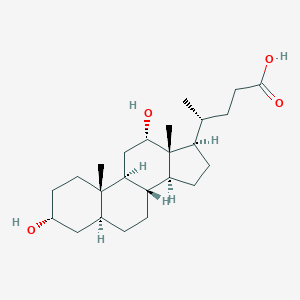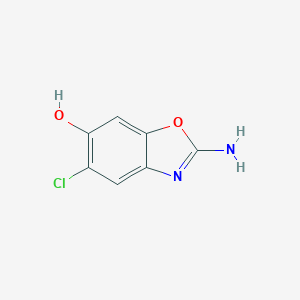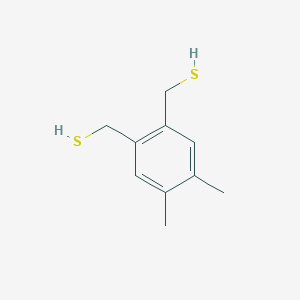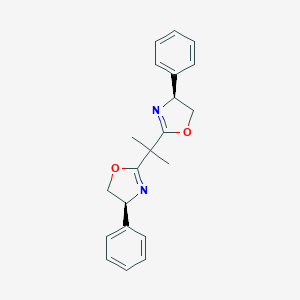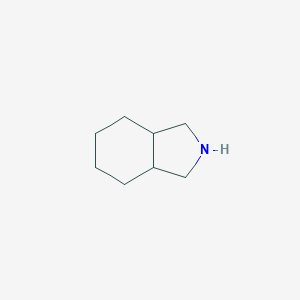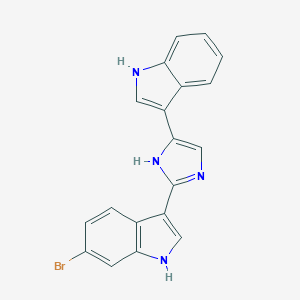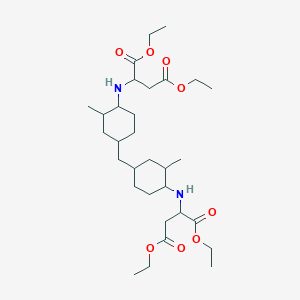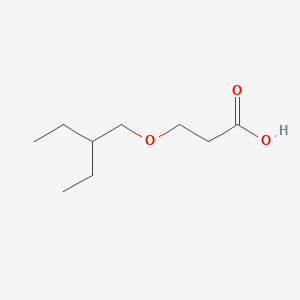
3-(2-Ethylbutoxy)propionic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Ethylbutoxy)propionic acid, also known as EBPA, is a chemical compound that belongs to the class of carboxylic acids. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. EBPA has gained significant attention in scientific research due to its unique properties and potential applications in various fields.
作用機序
The mechanism of action of 3-(2-Ethylbutoxy)propionic acid is not fully understood. However, it is believed to act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammation process. By inhibiting COX-2, this compound may reduce the production of prostaglandins, which are responsible for inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and anti-tumor properties in vitro and in vivo. In animal studies, it has been found to reduce the production of pro-inflammatory cytokines and inhibit the growth of cancer cells. However, the safety and efficacy of this compound in humans have not been fully established.
実験室実験の利点と制限
3-(2-Ethylbutoxy)propionic acid has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions and can be easily synthesized in large quantities. However, this compound has some limitations, such as its low solubility in water and its potential toxicity. Therefore, caution should be taken when handling and using this compound in laboratory experiments.
将来の方向性
There are several future directions for research on 3-(2-Ethylbutoxy)propionic acid. One area of interest is the development of new synthesis methods that can improve the yield and purity of the product. Another area of research is the investigation of the mechanism of action of this compound and its potential applications in the treatment of inflammatory diseases and cancer. Additionally, the safety and toxicity of this compound in humans need to be further studied to determine its potential as a therapeutic agent.
合成法
The synthesis of 3-(2-Ethylbutoxy)propionic acid involves the reaction of 2-ethylhexanol with propylene oxide in the presence of a catalyst. The reaction proceeds through a ring-opening mechanism, resulting in the formation of this compound. The reaction conditions, such as temperature, pressure, and catalyst type, can affect the yield and purity of the product.
科学的研究の応用
3-(2-Ethylbutoxy)propionic acid has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been used as an intermediate in the synthesis of anti-inflammatory and anti-cancer drugs. In agriculture, it has been used as a herbicide and growth regulator. This compound has also been investigated for its potential applications in the field of polymer chemistry.
特性
CAS番号 |
10213-74-8 |
|---|---|
分子式 |
C9H18O3 |
分子量 |
174.24 g/mol |
IUPAC名 |
3-(2-ethylbutoxy)propanoic acid |
InChI |
InChI=1S/C9H18O3/c1-3-8(4-2)7-12-6-5-9(10)11/h8H,3-7H2,1-2H3,(H,10,11) |
InChIキー |
ZLPVZWUOBAHGNY-UHFFFAOYSA-N |
SMILES |
CCC(CC)COCCC(=O)O |
正規SMILES |
CCC(CC)COCCC(=O)O |
沸点 |
343.0 °C |
melting_point |
32.5 °C |
その他のCAS番号 |
10213-74-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



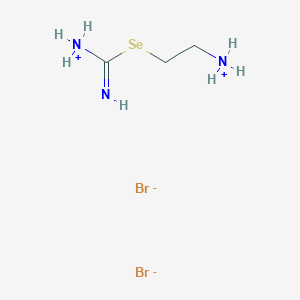
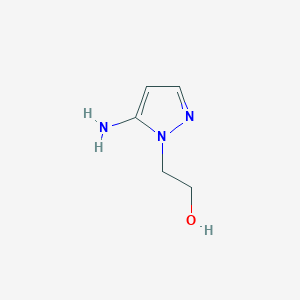
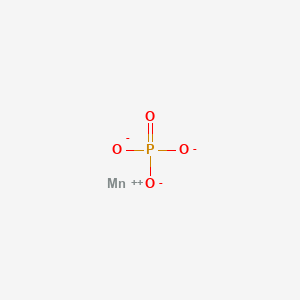
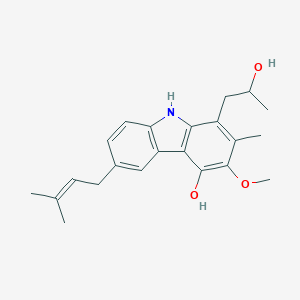
![Imidazo[1,2-b]pyridazine](/img/structure/B159089.png)
